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molecular formula C6H3BrFNO3 B1374966 5-Bromo-4-fluoro-2-nitrophenol CAS No. 944805-22-5

5-Bromo-4-fluoro-2-nitrophenol

Cat. No. B1374966
M. Wt: 235.99 g/mol
InChI Key: RYSFWISANLBRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084479B2

Procedure details

To a 100 mL of round bottom flask was added 5-bromo-4-fluoro-2-nitrophenol (0.98 g, 4.15 mmol), tin(II) chloride dihydrate (4.73 g, 20.76 mmol) and 5 mL of EtOH. The reaction mixture was heated to 70° C. for 30 minutes. The reaction mixture was concentrated and washed with saturated NaHCO3 solution, and extracted with DCM (100 mL×3), and concentrated providing the crude product. 1,1′-Carbonyldiimidazole (808 mg, 4983 mmol) was added to the crude product in 20 mL of THF. The reaction mixture was heated at reflux overnight. The reaction mixture was concentrated and purified with silica gel column chromatography, eluting with 0-30% EtOAc/hexane to give 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one (690 mg, 71.6% yield). MS m/z: 232 (M+1).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([OH:8])[CH:7]=1.O.O.[Sn](Cl)Cl.C[CH2:19][OH:20].C(N1C=CN=C1)(N1C=CN=C1)=O>C1COCC1>[Br:1][C:2]1[C:3]([F:12])=[CH:4][C:5]2[NH:9][C:19](=[O:20])[O:8][C:6]=2[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)O)[N+](=O)[O-])F
Name
Quantity
4.73 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
808 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (100 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
providing the crude product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(NC(O2)=O)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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